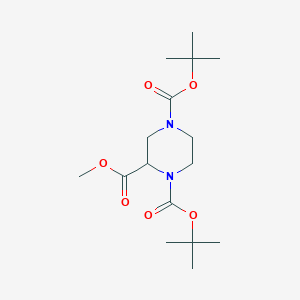

1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNSGUCCNZBAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625753 | |

| Record name | 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171504-98-6 | |

| Record name | 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical Properties of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate. This compound, featuring a piperazine ring functionalized with bulky tert-butoxycarbonyl (Boc) protecting groups and a methyl ester, is of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical knowledge with data from structurally similar compounds to provide estimations of its physical properties. Detailed experimental protocols for the determination of these properties are also provided, along with analytical characterization methods. This document is intended to serve as a valuable resource for researchers and scientists working with this and related piperazine derivatives.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 171504-98-6[1][2][3][4] |

| Molecular Formula | C₁₆H₂₈N₂O₆[1][2][3] |

| Molecular Weight | 344.40 g/mol [1][2] |

| IUPAC Name | 1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate[2] |

| InChI Key | QKNSGUCCNZBAAJ-UHFFFAOYSA-N[1][2] |

| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C[2] |

| (R)-enantiomer CAS | 637027-24-8 |

Estimated Physical Properties

| Property | Estimated Value/Behavior | Rationale based on Analogs |

| Physical State | Likely a solid at room temperature. | The presence of bulky tert-butyl groups and the overall molecular weight suggest a solid state. For example, the structurally related 1,4-Di-Boc-piperazine-2-carboxylic acid is a solid with a melting point of 142-148 °C. |

| Melting Point | Estimated to be in the range of 100-150 °C. | The melting point will be influenced by the crystal packing of the molecule. The presence of two Boc groups and a methyl ester on the piperazine ring would likely result in a crystalline solid with a defined melting point. |

| Boiling Point | Expected to be high, likely >300 °C, with probable decomposition. | Due to its high molecular weight and polarity, the compound is expected to have a high boiling point and may decompose before boiling under atmospheric pressure. |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents. | The molecule possesses both polar (ester and carbamate groups) and non-polar (tert-butyl groups) regions. The large non-polar surface area from the tert-butyl groups would likely lead to low aqueous solubility. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. This is consistent with the solubility profile of other Boc-protected piperazine derivatives. |

| LogP | A calculated LogP of 1.89 suggests moderate lipophilicity. | This value indicates a preference for a non-polar environment over a polar one, supporting the estimated solubility profile. |

Experimental Protocols for Physical Property Determination

The following sections detail standard experimental procedures for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically indicates a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Protocol using a Capillary Tube Method:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Boiling Point Determination

For high boiling point liquids or solids that may be induced to a liquid state, the boiling point can be determined, though vacuum distillation may be necessary to prevent decomposition.

Protocol using a Micro Boiling Point Method:

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the sample.

-

Heating: The tube is attached to a thermometer and heated in a suitable bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for purification, reaction setup, and formulation.

General Protocol:

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure: To a small, known amount of the compound (e.g., 10 mg) in a test tube, the solvent is added portion-wise (e.g., in 0.1 mL increments) with vigorous shaking.

-

Observation: The solubility is observed and can be classified as:

-

Soluble: Dissolves completely.

-

Slightly soluble: A significant portion dissolves.

-

Insoluble: No apparent dissolution.

-

Analytical Characterization Protocols

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).

-

Data Analysis:

-

Chemical Shift (δ): The positions of the signals indicate the electronic environment of the protons.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity: The splitting pattern of a signal reveals the number of neighboring protons.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling.

-

Data Analysis: The chemical shift of each signal corresponds to a unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol using Attenuated Total Reflectance (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

-

Data Analysis: Identify characteristic absorption bands for the functional groups present (e.g., C=O stretches for the carbamate and ester groups, C-N stretches, and C-H bends and stretches).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of a compound.

General Reversed-Phase HPLC Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Column: A C18 column is commonly used for compounds of this polarity.

-

Detection: UV detection at a wavelength where the compound absorbs is typical.

-

Flow Rate and Gradient: An appropriate flow rate (e.g., 1 mL/min) and a solvent gradient may be used to achieve good separation.

-

-

Data Analysis: The purity is assessed by the relative area of the main peak in the chromatogram.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, piperazine derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. Some piperazine-containing molecules have been investigated as inhibitors of cytochrome P450 enzymes, such as CYP2C19.[1] Inhibition of such enzymes is a critical aspect of drug development, as it can affect drug metabolism and pharmacokinetics.

The following diagram illustrates a conceptual relationship where a piperazine derivative might act as an inhibitor of a metabolic enzyme.

References

An In-depth Technical Guide to 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

This technical guide provides a comprehensive overview of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, a synthetic compound with significant potential in medicinal chemistry and pharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activities.

Core Chemical Identity

This compound is a piperazine derivative characterized by the presence of two tert-butyl groups and one methyl group, along with three carboxylate functional groups.[1] This unique molecular structure is a key determinant of its chemical properties and biological potential.[1]

| Identifier | Value |

| CAS Number | 171504-98-6[2][3] |

| IUPAC Name | 1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate[1] |

| Molecular Formula | C16H28N2O6[1][2][4] |

| Molecular Weight | 344.4 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C[1] |

| InChI Key | QKNSGUCCNZBAAJ-UHFFFAOYSA-N[1] |

Synthesis Protocol

The synthesis of this compound typically involves a multi-step process centered on the sequential protection of the piperazine ring's nitrogen atoms, followed by carboxylation at specific positions.[2] The use of the tert-butoxycarbonyl (Boc) group is favored due to its stability in basic conditions and its straightforward removal.[2]

Experimental Protocol: Boc Protection of Piperazine

-

Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to a temperature range of 0–25°C using an ice bath.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the cooled solution.

-

Catalysis: Introduce a catalyst, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture at 0–25°C, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent and purify it using column chromatography to yield the mono-Boc-protected piperazine intermediate. Further synthetic steps would then be undertaken to introduce the second Boc group and the methyl carboxylate.[2]

Biological Activity and Potential Applications

This compound has garnered attention for its potential as an antimicrobial and anticancer agent.[1][2] Its mechanism of action is thought to involve interactions with specific molecular targets like enzymes and receptors, thereby modulating their activity.[2]

Antimicrobial Activity

Studies have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values have been determined using standard broth dilution methods.[2]

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | 32[2] |

| Staphylococcus aureus | 16[2] |

| Pseudomonas aeruginosa | 64[2] |

Anticancer Activity

Preliminary in vitro studies have indicated selective cytotoxicity towards human cancer cell lines, suggesting its potential as a therapeutic agent.[2]

| Cell Line | IC50 (µM) |

| MDA-MB-231 (Breast) | 12.5[2] |

| A549 (Lung) | 15.0[2] |

| HCT116 (Colon) | 10.0[2] |

Pharmaceutical Development

The compound has also been evaluated for its potential as a CYP2C19 inhibitor.[2] Inhibition of this crucial drug-metabolizing enzyme can lead to increased bioavailability of co-administered medications.[2]

Visualizing the Chemical Structure and Synthesis

To better understand the molecular architecture and synthetic strategy, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Generalized synthetic workflow for the target compound.

Caption: Conceptual mechanism of action for the target compound.

References

An In-depth Technical Guide to 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

CAS Number: 171504-98-6

This technical guide provides a comprehensive overview of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, a substituted piperazine derivative with significant potential in various scientific and research applications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a complex organic molecule with a piperazine core.[1][2] The presence of bulky tert-butyl groups and multiple carboxylate functionalities imparts unique chemical properties that make it a valuable building block in organic synthesis and a candidate for biological investigation.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈N₂O₆ | [2] |

| Molecular Weight | 344.4 g/mol | [2] |

| IUPAC Name | 1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate | [2] |

| Boiling Point (Predicted) | 406.6±40.0 °C | |

| Density (Predicted) | 1.145±0.06 g/cm³ | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C | [2] |

| InChI Key | QKNSGUCCNZBAAJ-UHFFFAOYSA-N | [2] |

Synthesis

A reliable synthetic protocol for the preparation of racemic this compound has been described.

Experimental Protocol:

Step 1: Methylation of rac-1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

To a solution of rac-1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g, 15.13 mmol) in dimethylformamide (DMF, 70 mL), methyl iodide (4.30 g, 30.26 mmol) and potassium carbonate (K₂CO₃, 6.32 g, 45.40 mmol) are added. The reaction mixture is stirred overnight at room temperature. After stirring, the reaction is quenched with water. The resulting solution is extracted three times with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. This procedure affords rac-1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate as a white solid with a reported yield of 95% (5.2 g).[3]

Mass Spectrometry Data:

-

[M+H]⁺: 345[3]

Analytical Characterization

While detailed, publicly available spectra for this specific compound are limited, the following analytical techniques are crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show a singlet for the tert-butyl protons around δ 1.2–1.4 ppm.

-

¹³C NMR would confirm the presence of the carbonyl carbons of the ester and carbamate groups.

Infrared (IR) Spectroscopy:

-

Strong carbonyl stretching frequencies are anticipated around 1740 cm⁻¹ for the ester and 1680 cm⁻¹ for the carbamate groups.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry is used to confirm the molecular weight. An [M+H]⁺ peak at m/z 345 has been reported.[3]

Biological Activity and Potential Applications

This compound has been noted for its potential in several areas of research, primarily in medicinal and agricultural chemistry.[1]

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Note: The above data is sourced from commercial suppliers and has not been independently verified through peer-reviewed publications.

Anticancer Activity

In vitro studies have indicated potential cytotoxic activity against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-231 | Breast | 12.5 |

| A549 | Lung | 15.0 |

| HCT116 | Colon | 10.0 |

Note: The above data is sourced from commercial suppliers and has not been independently verified through peer-reviewed publications.

The piperazine scaffold is a common feature in many anticancer agents, and it is hypothesized that derivatives like this compound may exert their effects by interacting with key cellular targets.

Pharmaceutical Development

There is potential for this compound to act as a CYP2C19 inhibitor. Cytochrome P450 2C19 is a critical enzyme in drug metabolism, and its inhibition can alter the pharmacokinetics of various medications. However, no specific inhibitory data for this compound has been published.

Other Applications

-

Agricultural Chemistry: The structural features of this molecule suggest it could be a candidate for the development of new herbicides and fungicides.

-

Catalysis: The nitrogen atoms in the piperazine ring can coordinate with metal ions, making it a potential ligand in catalytic processes.

Logical Relationships in Drug Discovery

The development of novel therapeutic agents often follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

This compound is a versatile chemical compound with a range of potential applications. While its biological activities are promising, further in-depth, peer-reviewed research is necessary to fully elucidate its mechanisms of action and therapeutic potential. The availability of a clear synthetic route provides a solid foundation for such future investigations.

References

Molecular weight of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

An In-Depth Technical Guide to the Molecular Weight of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

This guide provides a comprehensive analysis of this compound, focusing on the determination and verification of its molecular weight. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causality behind analytical choices and protocols, ensuring a thorough understanding of the compound's fundamental properties.

Section 1: Compound Identification and Physicochemical Properties

This compound is a synthetic compound featuring a piperazine core, a structural motif frequently found in pharmacologically active molecules.[1][2] Its structure is characterized by the presence of two bulky tert-butoxycarbonyl (Boc) protecting groups at the 1 and 4 positions and a methyl ester at the 2 position. These features make it a valuable intermediate in organic synthesis.[1][3]

The molecular formula for this compound is C₁₆H₂₈N₂O₆ , which corresponds to a theoretical molecular weight of 344.4 g/mol .[1][3] A summary of its key identifiers is presented below.

| Identifier | Value |

| IUPAC Name | 1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate[1] |

| CAS Number | 171504-98-6[1][3] |

| Molecular Formula | C₁₆H₂₈N₂O₆[1][3] |

| Molecular Weight | 344.4 g/mol [1][3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C[1] |

| InChI Key | QKNSGUCCNZBAAJ-UHFFFAOYSA-N[1][3] |

Section 2: Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic masses of its constituent atoms.[4] The calculation is based on the molecular formula and the standard atomic weights of each element. This theoretical value serves as the primary benchmark for all experimental verifications.

Calculation for C₁₆H₂₈N₂O₆:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 16 | 12.011 | 192.176 |

| Hydrogen (H) | 28 | 1.008 | 28.224 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 6 | 15.999 | 95.994 |

| Total | 344.408 |

The calculated molecular weight of 344.408 g/mol is consistent with the cited value of 344.4 g/mol .

Section 3: Experimental Verification of Molecular Weight and Structure

In any research or development setting, the theoretical molecular weight must be confirmed experimentally. This not only validates the identity of the synthesized or procured material but also confirms its purity. A multi-technique approach provides a self-validating system, ensuring the highest degree of confidence in the compound's identity. The primary methods for this verification are Mass Spectrometry and Elemental Analysis, supported by NMR for structural confirmation.[5][6]

Primary Determination via Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the gold standard for molecular weight determination because it directly measures the mass-to-charge ratio (m/z) of ionized molecules.[7] For a singly charged ion, this value corresponds directly to the molecular mass. We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique ideal for polar, thermally labile molecules like this tricarboxylate, minimizing fragmentation and preserving the molecular ion for detection.[8]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: Positive. The presence of nitrogen atoms and carbonyl oxygens makes the molecule amenable to protonation ([M+H]⁺) or adduction with sodium ([M+Na]⁺).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V. A lower cone voltage is used to minimize in-source fragmentation.

-

Source Temperature: 100 - 120 °C.

-

Mass Range: Scan from m/z 100 to 500 to ensure capture of the molecular ion and potential fragments.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion. For this compound (MW = 344.4), the expected peaks are:

-

[M+H]⁺: m/z ≈ 345.4

-

[M+Na]⁺: m/z ≈ 367.4 (Sodium is often present as an impurity).

-

-

Analyze the isotopic pattern to confirm the elemental composition.

-

Optionally, induce fragmentation (MS/MS) to observe characteristic losses (e.g., loss of a tert-butyl group, m/z 57; loss of a Boc group, m/z 101) which further confirms the structure.[9]

-

Workflow Visualization: Mass Spectrometry Analysis

References

- 1. Buy this compound | 171504-98-6 [smolecule.com]

- 2. connectjournals.com [connectjournals.com]

- 3. This compound | 171504-98-6 | Benchchem [benchchem.com]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide on the Spectroscopic Data of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides a comprehensive overview of the spectroscopic data for the compound 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS No: 171504-98-6).[1] It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format. Detailed experimental protocols for acquiring this data are described, and logical workflows for the synthesis and analytical characterization of the compound are visualized using Graphviz diagrams. This guide is intended to serve as a critical resource for researchers in medicinal chemistry, pharmacology, and organic synthesis.

Compound Identification

-

Chemical Name: this compound

-

IUPAC Name: 1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate[2]

-

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data used to confirm the structure and purity of this compound.

Table 1: ¹H NMR Spectroscopic Data

While a complete, assigned spectrum is not publicly available, characteristic chemical shifts have been reported and are consistent with the compound's structure.

| Functional Group | Chemical Shift (δ ppm) | Multiplicity | Notes |

| tert-butyl (Boc) Protons | 1.2 – 1.4 | Singlet | Corresponds to the 18 protons of the two tert-butoxycarbonyl protecting groups.[1] |

| Methyl Ester Protons | ~3.6 | Triplet | Corresponds to the 3 protons of the methyl ester group. |

Note: The exact chemical shifts and multiplicities of the piperazine ring protons can be complex due to conformational isomerism and require advanced 2D NMR techniques like NOESY for full assignment.[1]

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (Ester) | ~1740 | Strong | Characteristic stretch for the methyl ester carbonyl group. |

| C=O (Carbamate) | ~1680 | Strong | Characteristic stretch for the tert-butoxycarbonyl (Boc) groups. |

Table 3: Mass Spectrometry (MS) Data

| Ion | Calculated m/z | Analysis Type | Notes |

| [M+H]⁺ | 345.2020 | High-Resolution MS (HRMS) | Corresponds to the protonated molecule (C₁₆H₂₉N₂O₆⁺). HRMS is critical for validating the molecular formula.[1] |

| [M+Na]⁺ | 367.1839 | High-Resolution MS (HRMS) | Corresponds to the sodium adduct of the molecule (C₁₆H₂₈N₂O₆Na⁺). |

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic and chromatographic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆.

-

¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Carbon spectra are typically acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Advanced NMR: For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY may be employed to resolve overlapping signals and determine spatial proximities, which can help distinguish between conformational isomers.[1]

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum 100).

-

Sample Preparation: A small amount of the neat compound (if an oil) is placed directly on the ATR (Attenuated Total Reflectance) crystal. If the compound is a solid, a KBr pellet may be prepared.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Instrumentation: An HPLC system equipped with a UV detector (e.g., PDA detector) and coupled to a high-resolution mass spectrometer (e.g., ESI-TOF).

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient system of acetonitrile and water is commonly recommended.

-

Detection: UV detection at λ = 254 nm is used for purity assessment.[1]

-

-

Mass Spectrometry Method:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used to generate protonated molecules [M+H]⁺ or other adducts.

-

Analysis: High-resolution mass analysis provides an accurate mass measurement to confirm the elemental composition.

-

Workflow Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analytical characterization of the title compound.

Caption: General synthesis workflow for the target compound.

Caption: Analytical workflow for structural characterization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS No: 171504-98-6). Due to the limited availability of a complete public domain experimental spectrum, this guide combines reported experimental data with theoretical chemical shift predictions based on analogous structures and fundamental NMR principles. This document is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Proton Environments

This compound is a complex piperazine derivative with several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule contains two tert-butoxycarbonyl (Boc) protecting groups at the 1- and 4-positions of the piperazine ring, and a methyl ester at the 2-position.

Molecular Formula: C₁₆H₂₈N₂O₆ Molecular Weight: 344.40 g/mol [1]

¹H NMR Spectral Data

The following table summarizes the expected and reported ¹H NMR spectral data for this compound. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| tert-butyl (Boc at N-1) | ~1.4 (reported)[1] | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet. |

| tert-butyl (Boc at N-4) | ~1.4 (reported)[1] | Singlet (s) | 9H | Similar to the other Boc group, this signal is a sharp singlet. The two Boc groups may be magnetically equivalent or non-equivalent depending on the conformational dynamics of the piperazine ring, potentially leading to a single sharp singlet of 18H integration or two closely spaced singlets. |

| Methyl Ester (-OCH₃) | ~3.6 (reported as triplet)[1] | Singlet (s) | 3H | Expected to be a singlet as there are no adjacent protons to couple with. The reported "triplet" may be an error in the source data or an artifact. |

| Piperazine Ring Protons (H-3, H-5, H-6) | 2.8 - 4.2 (predicted) | Multiplets (m) | 6H | These protons on the piperazine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. Their chemical shifts are influenced by the anisotropic effects of the adjacent carbonyl groups and the overall conformation of the ring. |

| Methine Proton (H-2) | 4.5 - 5.0 (predicted) | Multiplet (m) | 1H | This proton is situated between a nitrogen atom and a carbonyl group, leading to a significant downfield shift. It will be coupled to the adjacent protons on the piperazine ring. |

Experimental Protocols

A generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound is provided below.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

2. NMR Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (depending on sample concentration)

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak (CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants (J-values) to elucidate the connectivity of the protons.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide on the 13C NMR Data for 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (CAS Number: 171504-98-6). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted ¹³C NMR chemical shifts, a detailed experimental protocol for acquiring such data, and a logical workflow for its synthesis.

Introduction

This compound is a complex heterocyclic compound featuring a piperazine core functionalized with two tert-butoxycarbonyl (Boc) protecting groups and a methyl ester.[1] Such substituted piperazine derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.[2] Accurate structural elucidation is paramount in the synthesis and application of these compounds, with ¹³C NMR spectroscopy being a primary analytical tool for characterizing the carbon framework.

Predicted ¹³C NMR Data

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Boc, Position 1) | ~154-156 |

| C=O (Boc, Position 4) | ~154-156 |

| C=O (Methyl Ester) | ~170-172 |

| C (CH₃)₃ (Boc) | ~80-82 |

| C H₃ (Methyl Ester) | ~52-54 |

| C H (Piperazine, Position 2) | ~55-57 |

| C H₂ (Piperazine, Position 3) | ~42-44 |

| C H₂ (Piperazine, Position 5) | ~40-42 |

| C H₂ (Piperazine, Position 6) | ~44-46 |

| C(C H₃)₃ (Boc) | ~28-30 |

Note: These are predicted values and may differ from experimental results. The chemical shifts of the piperazine ring carbons can vary depending on the conformation of the ring.

Experimental Protocols for ¹³C NMR Spectroscopy

The following is a detailed, generalized protocol for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, it is often more convenient to reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T1) is necessary.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the chemical shift scale to the internal standard (TMS) or the residual solvent peak.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves a multi-step process starting from piperazine. The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of such N-Boc protected piperazine derivatives.

Conclusion

This technical guide provides essential information for researchers working with this compound. While experimental ¹³C NMR data is not currently in the public domain, the predicted chemical shifts offer a valuable reference for spectral interpretation. The detailed experimental protocol outlines the necessary steps for acquiring high-quality ¹³C NMR data, and the synthesis workflow provides context for the production and analysis of this and related compounds. Adherence to rigorous spectroscopic characterization is crucial for ensuring the identity and purity of such complex molecules in research and development.

References

An In-Depth Technical Guide to 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a synthetic, multi-functionalized piperazine derivative that has garnered attention in the field of medicinal chemistry. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The presence of two bulky tert-butoxycarbonyl (Boc) protecting groups and a methyl ester functionality on the piperazine core of this specific compound provides a unique platform for chemical modification and exploration of its biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed (though inferred) synthetic protocol, and experimental procedures for evaluating its potential therapeutic applications, including its antimicrobial, anticancer, and enzyme-inhibiting properties.

Chemical Identity and Properties

The formal IUPAC name for the compound is 1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate . For stereospecific variants, such as the (R)-enantiomer, the IUPAC name is 1,4-di-tert-butyl 2-methyl (R)-piperazine-1,2,4-tricarboxylate .

| Property | Value |

| CAS Number | 171504-98-6 |

| Molecular Formula | C₁₆H₂₈N₂O₆ |

| Molecular Weight | 344.40 g/mol |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

Synthesis and Characterization

Experimental Protocol: Inferred Synthesis

This protocol is a hypothetical pathway based on the synthesis of the closely related compound, (R)-N-Boc-piperazine-2-carboxylic acid methyl ester.

Step 1: Mono-Boc Protection of Piperazine-2-carboxylic acid

-

To a solution of piperazine-2-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in dioxane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield mono-Boc-piperazine-2-carboxylic acid.

Step 2: Methyl Esterification

-

Dissolve the mono-Boc-piperazine-2-carboxylic acid (1 equivalent) from Step 1 in a mixture of methanol and dichloromethane.

-

Stir the solution at room temperature for 10 minutes.

-

Carefully add trimethylsilyldiazomethane (a 2M solution in hexanes, 1.2 equivalents) dropwise.

-

Stir the reaction at room temperature for 16 hours.

-

Remove the solvent under reduced pressure to obtain the crude methyl ester.

-

Purify the product by silica gel column chromatography to yield 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate.[3]

Step 3: Second Boc Protection

-

Dissolve the purified product from Step 2 (1 equivalent) in dichloromethane.

-

Add triethylamine (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the final product, this compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those for the tert-butyl protons, the methyl ester protons, and the piperazine ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Biological Activities and Experimental Protocols

This piperazine derivative is being investigated for several biological activities. Detailed experimental protocols for assessing these activities are provided below.

Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mg/mL).

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the culture to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

-

Inoculation: Add the prepared bacterial suspension to each well.

-

Controls: Include a positive control (bacteria and MHB, no compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Enzyme Inhibition

CYP2C19 Inhibition

This compound has been identified as a potential inhibitor of Cytochrome P450 2C19 (CYP2C19), an important enzyme in drug metabolism.

Experimental Protocol: In Vitro CYP2C19 Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (as a source of CYP enzymes), a CYP2C19-specific substrate (e.g., S-mephenytoin), and the test compound at various concentrations in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

-

Initiation: Start the reaction by adding a NADPH-regenerating system.

-

Incubation: Incubate at 37°C for a specific time.

-

Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Analysis: Analyze the formation of the metabolite (e.g., 4'-hydroxymephenytoin) using LC-MS/MS.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

α/β-Hydrolase Inhibition

Derivatives of this compound have shown potential to inhibit α/β-hydrolases, a large family of enzymes with diverse physiological roles.

Experimental Protocol: α/β-Hydrolase Activity Assay

-

Enzyme and Substrate: Prepare a solution of the target α/β-hydrolase and a suitable p-nitrophenyl ester substrate (e.g., p-nitrophenyl acetate) in a buffer (e.g., Tris-HCl, pH 8.0).

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

-

Reaction Initiation: Add the substrate to the enzyme-inhibitor mixture to start the reaction.

-

Monitoring: Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 410 nm (due to the release of p-nitrophenol) over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Signaling Pathways and Workflows

To visualize the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for Biological Activity Screening

Caption: General workflow from synthesis to biological evaluation.

Potential Anticancer Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Conclusion

This compound represents a versatile scaffold for the development of novel therapeutic agents. Its potential antimicrobial, anticancer, and enzyme-inhibiting properties warrant further investigation. The experimental protocols detailed in this guide provide a framework for researchers to explore the full potential of this and related piperazine derivatives in drug discovery and development. The inferred synthetic pathway offers a starting point for the chemical synthesis of this compound, which will be crucial for its continued study.

References

An In-depth Technical Guide to 1,4-Di-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, a substituted piperazine derivative with significant potential in medicinal chemistry. This document outlines its chemical structure, a detailed synthesis protocol, and a summary of its known biological activities, including quantitative data. Furthermore, it presents a conceptual experimental workflow for its synthesis and screening, alongside a diagram illustrating its potential interaction with metabolic pathways.

Chemical Structure and Properties

This compound is a complex molecule featuring a piperazine core. The nitrogen atoms at positions 1 and 4 are protected by bulky tert-butoxycarbonyl (Boc) groups, and a methyl carboxylate group is attached at the 2-position.

SMILES Notation: CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C

Quantitative Biological Activity

Recent studies have highlighted the potential of this compound as a bioactive compound. Its inhibitory effects have been quantified against various cancer cell lines and bacterial strains.[1]

| Biological Target | Assay Type | Value |

| Anticancer Activity | ||

| MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | IC50: 12.5 µM[1] |

| A549 (Lung Cancer) | Cytotoxicity Assay | IC50: 15.0 µM[1] |

| HCT116 (Colon Cancer) | Cytotoxicity Assay | IC50: 10.0 µM[1] |

| Antimicrobial Activity | ||

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | 32 µg/mL[1] |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 16 µg/mL[1] |

| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 64 µg/mL[1] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted piperazine-2-carboxylates.

Materials:

-

Piperazine-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

N,N'-di-Boc Protection:

-

Dissolve piperazine-2-carboxylic acid in a 1:1 mixture of water and dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in dichloromethane.

-

Add aqueous sodium hydroxide (2.5 equivalents) dropwise to maintain a pH of >10.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1,4-di-tert-butyl piperazine-1,2-dicarboxylate.

-

-

Methyl Esterification:

-

Suspend the N,N'-di-Boc protected piperazine-2-carboxylic acid in methanol.

-

Cool the mixture to 0°C.

-

Add thionyl chloride (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

-

CYP2C19 Inhibition Assay

This compound has been identified as a potential inhibitor of CYP2C19, a key enzyme in drug metabolism.[1] The following is a general protocol for assessing its inhibitory activity.

Materials:

-

Human liver microsomes (HLM)

-

This compound (test compound)

-

S-mephenytoin (CYP2C19 probe substrate)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Pre-incubate human liver microsomes with a series of concentrations of the test compound in phosphate buffer at 37°C for 10 minutes.

-

Initiate the reaction by adding the CYP2C19 probe substrate (S-mephenytoin) and an NADPH regenerating system.

-

Incubate at 37°C for the specified time (e.g., 15 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the formation of the metabolite (e.g., 4'-hydroxy-S-mephenytoin) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Determine the rate of metabolite formation at each concentration of the test compound.

-

Calculate the IC50 value by fitting the data to a suitable inhibition model.

-

Visualizations

Caption: Experimental workflow for synthesis and biological screening.

Caption: Potential inhibition of CYP2C19-mediated drug metabolism.

References

The Elusive Piperazine-1,2,4-tricarboxylates: A Guide to Related Piperazine Carboxylic Acids

An extensive review of scientific literature and chemical databases reveals a notable scarcity of information on the specific class of compounds known as piperazine-1,2,4-tricarboxylates. As of late 2025, there is no significant body of research detailing their discovery, history, synthesis, or biological activity. This suggests that this particular substitution pattern on the piperazine ring is not a well-explored area of chemistry.

While a comprehensive technical guide on piperazine-1,2,4-tricarboxylates cannot be provided due to the lack of available data, this whitepaper will instead focus on closely related and well-documented classes of piperazine carboxylates. This guide will provide researchers, scientists, and drug development professionals with an in-depth overview of the synthesis and properties of piperazine-1,4-dicarboxylic acids and piperazine-2-carboxylic acids, for which a more substantial body of literature exists.

Piperazine-1,4-dicarboxylic Acid and its Derivatives

Piperazine-1,4-dicarboxylic acid is a symmetrically substituted derivative of piperazine where both nitrogen atoms are functionalized with a carboxylic acid group.

Synthesis and Experimental Protocols

The synthesis of piperazine-1,4-dicarboxylic acid is not explicitly detailed in the provided search results. However, a related compound, bis(2-hydroxyethyl) piperazine-1,4-dicarboxylate, is mentioned. A general approach to the synthesis of N,N'-disubstituted piperazines involves the reaction of piperazine with two equivalents of an appropriate electrophile. For the dicarboxylic acid, this would typically involve reaction with a carboxylating agent.

General Synthetic Workflow for Piperazine-1,4-dicarboxylates

Caption: General workflow for the synthesis of piperazine-1,4-dicarboxylate derivatives.

Piperazine-2-carboxylic Acid and its Derivatives

Piperazine-2-carboxylic acid is an asymmetrically substituted piperazine with a carboxylic acid group on one of the carbon atoms of the ring. This chiral molecule is a valuable building block in medicinal chemistry.

Synthesis and Experimental Protocols

A two-step chemoenzymatic process for the synthesis of (S)-piperazine-2-carboxylic acid has been reported.[1]

Step 1: Heteroaromatic Hydrogenation of Pyrazine-2-carboxamide Pyrazine-2-carboxamide is hydrogenated to racemic piperazine-2-carboxamide.

-

Experimental Protocol:

Step 2: Biocatalytic Chiral Resolution An aminopeptidase is used for the chiral resolution of the racemic piperazine-2-carboxamide to yield enantiopure (S)-piperazine-2-carboxylic acid.[1]

-

Experimental Protocol:

Synthetic Pathway to (S)-Piperazine-2-carboxylic Acid

Caption: Chemoenzymatic synthesis of (S)-piperazine-2-carboxylic acid.[1]

Data Summary

Due to the limited information on piperazine-1,2,4-tricarboxylates, no quantitative data can be presented. For the related compounds discussed, specific quantitative data such as reaction yields and spectroscopic data would be found within the primary literature sources.[1]

Conclusion and Future Directions

The field of piperazine chemistry is vast and continues to be a fertile ground for drug discovery. While piperazine-1,2,4-tricarboxylates remain an underexplored area, the established synthetic methodologies for other piperazine carboxylates provide a solid foundation for future research. The development of synthetic routes to this novel class of compounds could unveil new chemical space and potentially lead to the discovery of molecules with unique biological activities. Researchers interested in this area may consider exploring novel carboxylation strategies for asymmetrically substituted piperazines or multi-step synthetic sequences involving the construction of the piperazine ring with pre-installed carboxylate functionalities. Further investigation is warranted to synthesize and characterize piperazine-1,2,4-tricarboxylates and to evaluate their potential applications in medicinal chemistry and materials science.

References

Unlocking the Therapeutic Potential of Substituted Piperazines: A Technical Guide for Drug Discovery

Introduction: The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its structural rigidity, synthetic tractability, and favorable physicochemical properties have established it as a "privileged scaffold" in the development of a wide array of therapeutic agents. The twin nitrogen atoms enhance aqueous solubility and bioavailability, crucial for optimizing pharmacokinetic profiles. This technical guide delves into the burgeoning research areas for substituted piperazine compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore key therapeutic targets, present quantitative data, detail experimental protocols, and visualize critical signaling pathways and workflows.

Core Research Areas and Therapeutic Targets

Substituted piperazine derivatives have demonstrated significant pharmacological activity across a diverse range of diseases. Their versatile structure allows for fine-tuning of their biological activity, leading to the development of potent and selective agents in several key research areas.

Oncology

Piperazine-containing compounds are a significant focus of anticancer research due to their ability to modulate various cancer-related pathways. These derivatives have been shown to inhibit cell cycle progression, suppress angiogenesis, and interact with DNA.[1][2][3] Their flexible binding features enable them to interact with a multitude of biological targets implicated in cancer.[1][2]

One of the key mechanisms of action for many anticancer piperazine derivatives is the inhibition of protein kinases, such as c-Jun N-terminal kinase (JNK) and phosphoinositide 3-kinase (PI3K).[4][5][6]

Quantitative Data: Anticancer Activity

| Compound Class | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Arylpiperazine Derivative | Cytotoxicity | LNCaP (Prostate Cancer) | 3.67 | [7] |

| Piperazine Amide (Compound 1) | JNK3 Inhibition | - | 1.0 | [4] |

| Piperazine Amide (Compound 1) | JNK1 Inhibition | - | 0.49 | [4] |

| Piperazine-linked Quinolinequinones | Cytotoxicity | ACHN (Renal Cancer) | 0.5 - 2.5 (effective concentrations) | [8] |

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Piperazine derivatives have been designed to inhibit key components of this pathway, such as mTORC1.[9]

Caption: PI3K/Akt/mTOR signaling pathway with mTORC1 inhibition by a substituted piperazine compound.

Neuropharmacology

Substituted piperazines are integral to the development of drugs targeting the central nervous system (CNS). They are found in medications for depression, anxiety, psychosis, and neurodegenerative diseases like Alzheimer's.[10][11][12] Their mechanism of action often involves modulating neurotransmitter systems, particularly dopamine and serotonin receptors.[10][13][14]

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor Target | Ki (nM) | Reference |

| Compound 29 | Dopamine D2 | High Affinity | [13] |

| Compound 29 | Serotonin 5-HT1A | High Affinity | [13] |

| Compound 29 | Serotonin 5-HT2A | High Affinity | [13] |

| Compound 11 | Dopamine D2 | High Affinity | [14] |

| Compound 11 | Serotonin 5-HT1A | High Affinity | [14] |

| Compound 11 | Serotonin 5-HT2A | High Affinity | [14] |

Signaling Pathway: Dopamine D2 and Serotonin 5-HT1A Receptor Signaling

Dopamine D2 and Serotonin 5-HT1A receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission. Both receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Many antipsychotic and antidepressant drugs containing a piperazine moiety target these receptors.

Caption: Simplified Gαi/o-coupled signaling for Dopamine D2 and Serotonin 5-HT1A receptors.

Antimicrobial and Antiviral Research

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial and antiviral agents. The piperazine scaffold has emerged as a promising framework for the development of such compounds.[15][16][17]

Quantitative Data: Antimicrobial and Antiviral Activity

| Compound Class | Organism/Virus | MIC (µg/mL) | EC50 (µM) | Reference |

| Piperazine-Thiadiazole (Cmpd 6c) | E. coli | 8 | - | [17] |

| Piperazine-Thiadiazole (Cmpd 4, 6c, 6d) | S. aureus | 16 | - | [17] |

| Sparfloxacin/Gatifloxacin Derivatives | Gram-positive bacteria | 1-5 | - | [18] |

| Piperazine Derivative (Cmpd 33) | HIV | - | 0.0314 | [19] |

| Piperazine Derivative (Cmpd 60) | Hepatitis B Virus | - | 0.46 | [19] |

| Piperazine Derivative (Cmpd 86) | Coxsackievirus A16 | - | 1.2 | [20] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of substituted piperazine compounds. Below are summaries of key assays.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cell lines.[1][8][21][22][23][24][25][26]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][21][25]

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][22]

-

Compound Treatment: Treat cells with serial dilutions of the piperazine compound for a specified duration (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[22][25]

-

Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[21][22][25]

-

Absorbance Measurement: Read the absorbance at 550-600 nm using a microplate reader.[1][22]

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[22]

-

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27][28][29][30][31]

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a broth medium. The MIC is the lowest concentration where no visible growth is observed.[28][30]

-

Procedure (Broth Microdilution):

-

Compound Dilution: Prepare two-fold serial dilutions of the piperazine compound in a 96-well microtiter plate containing Mueller-Hinton broth.[31]

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[31]

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of ~5x10⁵ CFU/mL.[28]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[28][29]

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[28]

-

Neuraminidase Inhibition Assay

This assay is used to evaluate the efficacy of antiviral compounds against the influenza virus by measuring the inhibition of the viral neuraminidase (NA) enzyme.[2][15][32][33][34]

-

Principle: The assay uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which is cleaved by the NA enzyme to release a fluorescent product. The reduction in fluorescence in the presence of an inhibitor indicates its activity.[32]

-

Procedure:

-

Compound and Virus Preparation: Prepare serial dilutions of the piperazine compound. Dilute the influenza virus to a standardized NA activity level.[32]

-

Incubation: Incubate the diluted virus with the compound dilutions in a 96-well plate.[32]

-

Substrate Addition: Add the MUNANA substrate to each well and incubate.[32]

-

Reaction Termination and Measurement: Stop the reaction and measure the fluorescence using a fluorometer.[32]

-

Data Analysis: Calculate the concentration of the inhibitor required to reduce NA activity by 50% (IC50).[32]

-

Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the dopamine D2 receptor.[10][13][14][35][36]

-

Principle: A radiolabeled ligand with known affinity for the D2 receptor is competed for binding with the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound.[10]

-

Procedure (Competitive Binding):

-

Membrane Preparation: Prepare cell membranes expressing the D2 receptor.[10][14]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]Spiperone), and serial dilutions of the piperazine test compound.[10]

-

Incubation: Incubate to allow binding to reach equilibrium.[35]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[10]

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.[10]

-

Data Analysis: Determine the Ki value of the test compound from the competition curve.[10]

-

Experimental and Logical Workflows

A systematic approach is essential for the efficient discovery and development of novel piperazine-based drugs.

Workflow: In Vitro Anticancer Drug Discovery

Caption: A typical workflow for the in vitro discovery of anticancer piperazine compounds.

Conclusion

The substituted piperazine scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the creation of compounds with a broad spectrum of biological activities, from anticancer and antimicrobial to potent modulators of the central nervous system. This guide provides a foundational overview of the key research areas, quantitative data, and experimental methodologies that are essential for professionals in the field. The continued exploration of structure-activity relationships and the application of robust experimental protocols will undoubtedly lead to the development of novel and effective piperazine-based therapeutics for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Modifications in the piperazine ring of nucleozin affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers [jove.com]

- 16. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 20. researchgate.net [researchgate.net]

- 21. researchhub.com [researchhub.com]

- 22. benchchem.com [benchchem.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 26. benchchem.com [benchchem.com]

- 27. protocols.io [protocols.io]

- 28. microbe-investigations.com [microbe-investigations.com]

- 29. files.core.ac.uk [files.core.ac.uk]

- 30. m.youtube.com [m.youtube.com]

- 31. benchchem.com [benchchem.com]